1-(2-Bromopyridin-3-yl)ethanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-(2-Bromopyridin-3-yl)ethanol” is C7H8BrNO, and its molecular weight is 202.05 . The InChI code for this compound is 1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
“1-(2-Bromopyridin-3-yl)ethanol” is a yellow oily liquid .Scientific Research Applications
Chiral Pyridyl Alcohol Synthesis
- Scientific Field : Organic Chemistry.
- Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is also utilized in the synthesis of optically active pyridyl alcohols.
- Methods of Application : These compounds are synthesized with good to high enantiomeric excesses through the catalyzed asymmetric addition of dialkylzinc to various pyridinecarboxaldehydes.
- Results or Outcomes : The synthesis of optically active pyridyl alcohols was successfully achieved.
Metal Ion Chemosensor
- Scientific Field : Analytical Chemistry.
- Application Summary : A compound structurally related to “1-(2-Bromopyridin-3-yl)ethanol” has been synthesized and characterized for its application as a chemosensor for metal ions, specifically Eu3+.
- Methods of Application : The compound exhibits a bathochromic shift and hyperchromicity in its UV spectra upon adding Eu3+, indicating its potential as a selective chemosensor in environmental and medical applications.
- Results or Outcomes : The compound was found to be a potential selective chemosensor for Eu3+.
Asymmetric Acylation in Chemoenzymatic Synthesis
- Scientific Field : Biochemistry.
- Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in chemoenzymatic synthesis processes.
- Methods of Application : For example, lipase-catalyzed asymmetric acylation has been utilized in the synthesis of furan-based alcohols, showcasing its importance in producing enantiomerically pure compounds.
- Results or Outcomes : The synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation was successfully achieved.
Suzuki-Miyaura Cross-Coupling Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : A compound related to “1-(2-Bromopyridin-3-yl)ethanol” can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .
- Methods of Application : The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
- Results or Outcomes : The compound was successfully used in the Suzuki-Miyaura cross-coupling reaction .
Synthesis of Thiophenes and Phenols
- Scientific Field : Organic Chemistry.
- Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in the synthesis of thiophenes and phenols.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results or Outcomes : The synthesis of thiophenes and phenols was successfully achieved.
Pd-catalyzed Suzuki-Miyaura Cross-Coupling Reaction
- Scientific Field : Organic Chemistry .
- Application Summary : A compound related to “1-(2-Bromopyridin-3-yl)ethanol” can be used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction .
- Methods of Application : The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .
- Results or Outcomes : The compound was successfully used in the Suzuki-Miyaura cross-coupling reaction .
Synthesis of Thiophenes and Phenols
- Scientific Field : Organic Chemistry.
- Application Summary : “1-(2-Bromopyridin-3-yl)ethanol” is involved in the synthesis of thiophenes and phenols.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results or Outcomes : The synthesis of thiophenes and phenols was successfully achieved.
Safety And Hazards
properties
IUPAC Name |
1-(2-bromopyridin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTIQQANTYJKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromopyridin-3-yl)ethanol | |
CAS RN |
84199-57-5 | |
Record name | 2-Bromo-3-(1-hydroxyethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.